6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a hydroxycyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobiphenyl with 4-hydroxybenzaldehyde under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted biphenyl compounds.
Scientific Research Applications
6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybiphenyl: Similar in structure but lacks the amino and methylene groups.
4-Aminobiphenyl: Contains the amino group but lacks the hydroxy and methylene groups.
Quinone Derivatives: Structurally related compounds that share the quinone moiety.
Uniqueness
6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
915297-52-8 |
---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)iminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C19H15NO2/c21-18-10-11-19(22)16(12-18)13-20-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13,21-22H |
InChI Key |
NEXHKSIHVSKNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.